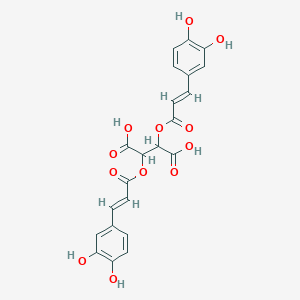

L-Chicoric acid

Description

Properties

IUPAC Name |

2,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O12/c23-13-5-1-11(9-15(13)25)3-7-17(27)33-19(21(29)30)20(22(31)32)34-18(28)8-4-12-2-6-14(24)16(26)10-12/h1-10,19-20,23-26H,(H,29,30)(H,31,32)/b7-3+,8-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDGKXBLOXEEMN-FCXRPNKRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)OC(C(=O)O)C(OC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

L-Chicoric Acid Biosynthesis in Echinacea purpurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinacea purpurea (L.) Moench is a medicinal plant of significant interest due to its immunomodulatory properties, which are largely attributed to a class of compounds known as phenylpropanoids. Among these, L-chicoric acid stands out as a key bioactive marker. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Echinacea purpurea, offering a valuable resource for researchers and professionals involved in natural product chemistry, plant biochemistry, and drug development. This document details the enzymatic steps, regulatory mechanisms, quantitative data on key metabolites, and experimental protocols for their analysis.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Echinacea purpurea is a multi-step enzymatic process that originates from the general phenylpropanoid pathway. The pathway can be broadly divided into three main stages: the formation of the precursor caffeoyl-CoA, the synthesis of the intermediates caftaric acid and chlorogenic acid, and the final condensation to form chicoric acid.

Phenylpropanoid Pathway: Synthesis of Caffeoyl-CoA

The initial steps of the pathway leading to the formation of caffeoyl-CoA, a central precursor for many phenolic compounds, are well-established.

-

Phenylalanine Ammonia-Lyase (PAL): The pathway begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by PAL. This is a key regulatory point in the phenylpropanoid pathway[1].

-

Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated to p-coumaric acid by C4H.

-

4-Coumarate:CoA Ligase (4CL): Subsequently, p-coumaric acid is activated by the addition of a coenzyme A (CoA) molecule, forming p-coumaroyl-CoA, in a reaction catalyzed by 4CL.

-

p-Coumarate 3'-Hydroxylase (C3'H): p-coumaroyl-CoA is then hydroxylated to produce caffeoyl-CoA. This reaction is catalyzed by C3'H.

Synthesis of Caftaric Acid and Chlorogenic Acid

Caffeoyl-CoA serves as the acyl donor for the formation of two key intermediates, caftaric acid and chlorogenic acid. These reactions are catalyzed by specific hydroxycinnamoyltransferases (HCTs) in the cytosol.[2][3]

-

Hydroxycinnamoyl-CoA:Tartaric Acid Hydroxycinnamoyl Transferase (HTT): This enzyme catalyzes the transfer of the caffeoyl group from caffeoyl-CoA to tartaric acid, forming caftaric acid (caffeoyltartaric acid)[2][3].

-

Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT): Simultaneously, HQT catalyzes the transfer of the caffeoyl group from caffeoyl-CoA to quinic acid, resulting in the formation of chlorogenic acid (caffeoylquinic acid)[2][3].

Final Synthesis of this compound

The final step in the biosynthesis of this compound occurs in the vacuole and involves a unique transacylation reaction.

-

Chicoric Acid Synthase (CAS): This enzyme, a serine carboxypeptidase-like acyltransferase, utilizes caftaric acid as the acyl acceptor and chlorogenic acid as the acyl donor to produce this compound (dicaffeoyltartaric acid).[4][5] This mechanism appears to be specific to Echinacea species.[4]

Quantitative Data

The concentration of this compound and its precursors can vary significantly depending on the plant tissue, developmental stage, and environmental conditions. The following tables summarize available quantitative data from the literature.

Table 1: Concentration of Chicoric Acid and its Precursors in Different Tissues of Echinacea purpurea

| Compound | Plant Part | Concentration (mg/g dry weight) | Reference |

| Chicoric Acid | Roots | 2.27 (summer), 1.68 (autumn) | [6] |

| Tops (aerial parts) | 2.02 (summer), 0.52 (autumn) | [6] | |

| Flowers | 2.11 - 26.7 | [7][8] | |

| Leaves | 2.32 - 42.4 | [7][8] | |

| Stems | 0.36 | [7] | |

| Caftaric Acid | Roots | 0.40 (summer), 0.35 (autumn) | [6] |

| Tops (aerial parts) | 0.82 (summer), 0.18 (autumn) | [6] | |

| Chlorogenic Acid | Roots | Present, but concentration varies | [9] |

| Tops (aerial parts) | Present, but concentration varies | [9] |

Note: Concentrations can vary widely based on genetic and environmental factors.

Experimental Protocols

Quantification of Chicoric Acid by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the extraction and quantification of chicoric acid from Echinacea purpurea plant material.

3.1.1. Materials and Reagents

-

Dried Echinacea purpurea plant material (roots, leaves, flowers)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (TFA)

-

Chicoric acid standard

-

Mortar and pestle or grinder

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC system with a UV detector and a C18 column

3.1.2. Sample Preparation

-

Grind the dried plant material to a fine powder using a mortar and pestle or a grinder.

-

Accurately weigh approximately 100 mg of the powdered sample into a centrifuge tube.

-

Add 10 mL of 70% methanol in water (v/v).

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Extract the sample in an ultrasonic bath for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3.1.3. HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid or TFA) and solvent B (methanol or acetonitrile (B52724) with 0.1% formic acid or TFA). A typical gradient might be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B; 30-35 min, 10% B.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 330 nm

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

3.1.4. Quantification

Prepare a calibration curve using a series of chicoric acid standards of known concentrations. The concentration of chicoric acid in the samples can be determined by comparing the peak area of chicoric acid in the sample chromatogram to the calibration curve.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

This spectrophotometric assay measures the activity of PAL by monitoring the formation of cinnamic acid.

3.2.1. Materials and Reagents

-

Fresh Echinacea purpurea tissue

-

Liquid nitrogen

-

Extraction buffer: 0.1 M sodium borate (B1201080) buffer (pH 8.8) containing 2 mM β-mercaptoethanol and polyvinylpyrrolidone (B124986) (PVP)

-

Substrate solution: 50 mM L-phenylalanine in extraction buffer

-

Spectrophotometer

3.2.2. Enzyme Extraction

-

Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a centrifuge tube and add ice-cold extraction buffer (e.g., 1:3 w/v).

-

Vortex the mixture and then centrifuge at 12,000 x g for 20 minutes at 4 °C.

-

The supernatant contains the crude enzyme extract.

3.2.3. Enzyme Assay

-

In a quartz cuvette, mix the crude enzyme extract with the L-phenylalanine substrate solution.

-

Monitor the increase in absorbance at 290 nm for 10-15 minutes at 30 °C. The formation of cinnamic acid results in an increase in absorbance at this wavelength.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

Enzyme activity is typically expressed as µmol of cinnamic acid formed per minute per milligram of protein. The molar extinction coefficient for cinnamic acid at 290 nm is approximately 9630 M⁻¹cm⁻¹.

Signaling Pathways and Regulation

The biosynthesis of this compound in Echinacea purpurea is tightly regulated by a network of signaling pathways, with the jasmonate signaling pathway playing a central role.

Jasmonate Signaling Pathway

Elicitors such as methyl jasmonate (MeJA) have been shown to induce the expression of genes encoding key enzymes in the chicoric acid biosynthesis pathway.[10] The signaling cascade is thought to involve the following key components:

-

JAZ Repressors: In the absence of a stimulus, JAZ (Jasmonate ZIM-domain) proteins repress the activity of transcription factors.

-

COI1: Upon perception of the jasmonate signal, the F-box protein COI1 targets JAZ proteins for degradation by the 26S proteasome.

-

Transcription Factors (EpMYC2 and EpMYB2): The degradation of JAZ repressors releases transcription factors such as EpMYC2 and EpMYB2, which can then activate the expression of chicoric acid biosynthetic genes.[2][10] EpMYC2 can activate the expression of EpMYB2, which in turn positively regulates both primary and specialized metabolic genes involved in chicoric acid biosynthesis.[2][10]

Visualizations

This compound Biosynthesis Pathway

Caption: this compound Biosynthesis Pathway in Echinacea purpurea.

Jasmonate Signaling Pathway Regulating Chicoric Acid Biosynthesis

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. MYB Transcription Factors as Regulators of Phenylpropanoid Metabolism in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemical Characterization of Purple Coneflower Roots (Echinacea purpurea (L.) Moench.) and Their Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Patterns of Variation in Alkamides and Cichoric Acid in Roots and Aboveground Parts of Echinacea purpurea (L.) Moench - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chicoric Acid: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Increasing medicinal and phytochemical compounds of coneflower (Echinacea purpurea L.) as affected by NO3−/NH4+ ratio and perlite particle size in hydroponics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

L-Chicoric Acid in the Plant Kingdom: A Technical Guide to Its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Chicoric acid, a dicaffeoyltartaric acid, is a prominent phenylpropanoid found throughout the plant kingdom, with particularly high concentrations in the Asteraceae family. Esteemed for its wide range of pharmacological activities, including antiviral, antioxidant, and immunomodulatory effects, this compound is a subject of intense research interest. This technical guide provides a comprehensive overview of the natural sources and distribution of this compound in plants. It details quantitative data on its prevalence in various species and outlines robust experimental protocols for its extraction, isolation, and quantification. Furthermore, this guide illustrates the biosynthetic pathway of this compound and key pharmacological signaling pathways it modulates, offering a valuable resource for researchers in phytochemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound is widely distributed across the plant kingdom, having been identified in numerous families. However, its accumulation is most significant in a select group of plants, making them key targets for natural product extraction and research.

Major Plant Families and Species

The Asteraceae (sunflower) family stands out as the primary source of this compound. Several genera within this family are known to accumulate high concentrations of this compound.

-

Echinacea (B1179865) : The genus Echinacea, particularly Echinacea purpurea (purple coneflower), is the most well-known and commercially utilized source of this compound.[1][2] Different parts of the plant contain varying concentrations, with the flowers and leaves generally exhibiting the highest levels.[3]

-

Cichorium : Cichorium intybus (chicory) is another significant source, from which the compound was first isolated.[4]

-

Taraxacum : Taraxacum officinale (dandelion) is a common weed that contains notable amounts of this compound, particularly in its leaves.

-

Other Asteraceae members : this compound has also been quantified in other species such as Lactuca sativa (lettuce) and various other traditional medicinal plants.

Beyond the Asteraceae, this compound has been identified in other plant families, though typically in lower concentrations.

Quantitative Distribution in Plant Tissues

The concentration of this compound can vary significantly depending on the plant species, the specific organ, developmental stage, and growing conditions. The following tables summarize the quantitative data on this compound content in various plants, expressed in milligrams per gram of dry weight (mg/g DW), unless otherwise specified.

Table 1: this compound Content in Echinacea purpurea

| Plant Part | This compound Content (mg/g DW) | Reference(s) |

| Flowers | 13 - 42 | [3][5] |

| Leaves | 12 - 17 | [5] |

| Stems | ~7.6 | [6] |

| Roots | 17 - 34 | [5] |

| Aerial Parts (vegetative phase) | 28 | [5] |

| Aerial Parts (seed formation) | ~6-7 | [5] |

Table 2: this compound Content in Other Asteraceae Species

| Plant Species | Plant Part | This compound Content (mg/g DW) | Reference(s) |

| Cichorium intybus (Chicory) | Leaves | 1.535 (fresh weight) | [1] |

| Taraxacum officinale (Dandelion) | Leaves | 2.2 | [1] |

| Lactuca sativa (Romaine Lettuce) | Leaves | 0.023 - 1.388 (fresh weight) | [3] |

Table 3: this compound Content in Various Other Plant Species

| Plant Species | Family | Plant Part | This compound Content (mg/g DW) | Reference(s) |

| Ocimum basilicum (Basil) | Lamiaceae | Leaves | 0.003 - 0.278 | [3] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, primarily focusing on Echinacea purpurea as a model.

Extraction of this compound

Objective: To efficiently extract this compound from dried plant material.

Materials and Reagents:

-

Dried and powdered plant material (e.g., Echinacea purpurea roots or aerial parts)

-

40-50% aqueous ethanol (B145695) (v/v)

-

Reflux apparatus or ultrasonic bath

-

Filtration system (e.g., filter paper, Buchner funnel)

-

Rotary evaporator

Protocol:

-

Weigh 50g of dried, powdered Echinacea purpurea material.

-

Add 200-300 mL of 40-50% aqueous ethanol to the plant material in a flask.[1]

-

Method A: Reflux Extraction. Heat the mixture to 70-90°C and reflux for 2 hours. Repeat the extraction process three times with fresh solvent.[1]

-

Method B: Ultrasound-Assisted Extraction (UAE). Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30 minutes).

-

After extraction, filter the mixture to separate the extract from the solid plant residue.

-

Combine the filtrates from all extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the ethanol, yielding a concentrated aqueous solution of chicoric acid.[1]

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the crude extract.

Materials and Reagents:

-

Concentrated aqueous chicoric acid extract

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (e.g., 6N)

-

Macroporous adsorption resin (e.g., HPD100)

-

Deionized water

-

Ethanol (various concentrations, e.g., 10-30%)

-

Centrifuge

Protocol:

-

Acidify the concentrated aqueous extract to a pH of ≤ 3 with an acid solution (e.g., 6N HCl).[1] This will precipitate some impurities.

-

Centrifuge the acidified solution to separate the supernatant from the precipitate.

-

Resin Chromatography: a. Pack a chromatography column with a suitable macroporous adsorption resin. b. Load the supernatant onto the prepared column at a flow rate of 2-3 bed volumes per hour (Bv/h).[7] c. Wash the column with 0.5-2 Bv of deionized water to remove unretained impurities.[7] d. Elute the chicoric acid from the resin using a stepwise or gradient elution with 10-30% aqueous ethanol at a flow rate of 1-3 Bv/h.[7]

-

Collect the fractions containing chicoric acid.

-

Evaporate the solvent from the collected fractions to obtain the purified chicoric acid product.

-

Crystallization (for high purity): a. Dissolve the purified chicoric acid in water. b. Adjust the pH of the solution to 1-3 with an acid solution. c. Cool the solution to induce crystallization. d. Collect the crystals by filtration to obtain high-purity this compound (>96%).[1]

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of this compound in plant extracts.

Instrumentation and Conditions:

-

HPLC System: With a UV-Vis or Diode Array Detector (DAD)

-

Column: C18 reversed-phase column (e.g., Macherey-Nagel EC 250/4.6 Nucleodur)[8]

-

Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (e.g., 70:30 v/v)[8]

-

Flow Rate: 0.8 mL/min[8]

-

Detection Wavelength: 230 nm[8]

-

Injection Volume: 20 µL[8]

-

Column Temperature: Ambient or controlled (e.g., 25°C)

Protocol:

-

Sample Preparation: a. Accurately weigh a known amount of dried extract. b. Dissolve the extract in the mobile phase or a suitable solvent (e.g., 70% methanol (B129727) with 0.1% phosphoric acid).[8] c. Filter the sample solution through a 0.22 µm syringe filter before injection.[8]

-

Standard Preparation: a. Prepare a stock solution of a certified this compound reference standard in a suitable solvent. b. Prepare a series of standard solutions of known concentrations by diluting the stock solution.

-

Analysis: a. Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration). b. Inject the prepared sample solutions. c. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. d. Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Biosynthesis and Pharmacological Signaling Pathways

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The biosynthesis involves a series of enzymatic reactions starting from the amino acid phenylalanine.

Caption: Biosynthesis of this compound.

Pharmacological Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and oxidative stress.

3.2.1. Modulation of the Keap1/Nrf2 Pathway

This compound can activate the Keap1/Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. This compound can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.

Caption: this compound and the Keap1/Nrf2 Pathway.

3.2.2. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.

Caption: this compound's Inhibition of the NF-κB Pathway.

Conclusion

This compound remains a phytochemical of significant interest due to its widespread distribution in edible and medicinal plants and its potent biological activities. This guide provides a foundational resource for professionals in the fields of phytochemistry, pharmacology, and drug development by consolidating information on its natural sources, providing detailed analytical protocols, and illustrating its biosynthetic and pharmacological pathways. Further research into the synergistic effects of this compound with other plant metabolites and its clinical efficacy will continue to be a promising area of investigation.

References

- 1. CN1240665C - Process for preparing chicoric acid from echinacea purpurea - Google Patents [patents.google.com]

- 2. Chicoric Acid: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chicoric acid: chemistry, distribution, and production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Chicoric acid: chemistry, distribution, and production [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. CN104693034A - Purifying method for chicoric acid in echinacea purpurea - Google Patents [patents.google.com]

- 8. journals.plos.org [journals.plos.org]

The Pharmacokinetic Profile of L-Chicoric Acid: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Chicoric acid, a prominent phenolic compound found in plants such as Echinacea purpurea, has garnered significant interest for its diverse biological activities. However, its therapeutic potential is intrinsically linked to its pharmacokinetic properties and bioavailability, which are known to be limiting. This technical guide provides a comprehensive overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound. We present a synthesis of quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of key processes to serve as a resource for researchers in the fields of pharmacology and drug development.

Pharmacokinetics of this compound

The systemic exposure to this compound following oral administration is generally low, a characteristic attributed to its poor absorption and extensive metabolism. Preclinical studies, primarily in rat models, have sought to quantify its pharmacokinetic parameters.

In Vivo Pharmacokinetic Parameters in Rats

Oral administration of this compound in Sprague-Dawley rats has yielded key pharmacokinetic insights. The data, summarized in the tables below, demonstrate the compound's absorption and elimination characteristics.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats following a Single Oral Dose.

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) | Reference |

| 50 | 1630 ± 250 | 4.0 | 26140 ± 4430 | 4.53 ± 1.44 | [1] |

| 20 | 439.2 ± 123 | 3.0 | - | - | [2] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t1/2: Elimination half-life. Values are presented as mean ± SD.

Improving Bioavailability with Chitosan (B1678972)

The inherently low bioavailability of this compound has prompted research into strategies to enhance its absorption. Co-administration with chitosan, a natural polysaccharide, has shown promise in improving its systemic exposure.

Table 2: Comparative Pharmacokinetic Parameters of this compound (20 mg/kg, oral) in Rats With and Without Co-administration of 0.5% Chitosan.

| Treatment | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability | Reference |

| This compound | 439.2 ± 123 | 3.0 | 2345.1 ± 678.3 | - | [2] |

| This compound + Chitosan | 764.5 ± 189.7 | 2.0 | 4080.5 ± 987.6 | 174% | [2] |

Values are presented as mean ± SD. The relative bioavailability of this compound with chitosan was increased by 1.74-fold compared to this compound alone[2].

Tissue Distribution and Plasma Protein Binding

Following absorption, this compound distributes to various tissues, with the highest concentrations typically observed in the liver, lungs, and kidneys. It exhibits a high degree of binding to plasma proteins, which can influence its distribution and elimination.

-

Tissue Distribution: A study in rats showed the following decreasing order of this compound concentration in tissues: liver > lung > kidney > heart > spleen > brain[1].

-

Plasma Protein Binding: The plasma protein binding rates of chicoric acid are high, reported to be 98.3% in rat plasma and 96.9% in human plasma[1].

Intestinal Absorption and Transport Mechanisms

The primary barrier to this compound's bioavailability is its poor absorption across the intestinal epithelium. In vitro studies using Caco-2 cell monolayers, a model for the human intestinal barrier, have elucidated the mechanisms governing its transport.

The absorption of this compound is characterized by low permeability, with apparent permeability (Papp) values in the range of 8.2 × 10⁻⁸ to 2.1 × 10⁻⁷ cm/s in the absorptive (apical to basolateral) direction[2]. This suggests that passive diffusion plays a limited role.

The transport of this compound across the intestinal monolayer is influenced by pH and involves the action of specific transporters. It has been shown to be a substrate for the efflux transporter P-glycoprotein (P-gp) and the uptake transporter OATP2B1[2]. The involvement of P-gp contributes to its low intracellular accumulation and subsequent poor absorption.

Metabolism of this compound

Once absorbed, this compound undergoes extensive metabolism. In vivo studies in rats have identified a total of nineteen metabolites in plasma, urine, and feces[3]. The primary metabolic transformations include:

-

Hydrolysis: Cleavage of the ester bonds to release caffeic acid and tartaric acid.

-

Reduction

-

Methylation

-

Sulfation

-

Glucuronidation

-

Acetylation

-

Isomerization

-

Deoxygenation [3]

The major metabolites identified are caftaric acid and caffeic acid, which are formed through Phase I metabolism in the liver[4].

Below is a diagram illustrating the main metabolic pathways of this compound.

Metabolic pathways of this compound.

Experimental Protocols

This section provides an overview of the methodologies employed in the pharmacokinetic and bioavailability studies of this compound.

In Vivo Pharmacokinetic Study in Rats

The following diagram outlines a typical workflow for an in vivo pharmacokinetic study.

Workflow for a pharmacokinetic study.

-

Animals: Male Sprague-Dawley rats are typically used. Animals are acclimatized to laboratory conditions before the experiment and are often fasted overnight with free access to water prior to dosing.

-

Dosing: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage at a specific dose.

-

Blood Sampling: Blood samples are collected from a cannulated vein (e.g., jugular vein) or via retro-orbital puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

Analytical Method: HPLC-MS/MS

Quantification of this compound in plasma and other biological matrices is typically performed using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., methanol (B129727) or acetonitrile) or by liquid-liquid extraction. An internal standard (e.g., ferulic acid) is added to correct for extraction efficiency and matrix effects[1].

-

Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for this compound and the internal standard to ensure selectivity and sensitivity.

In Vitro Intestinal Permeability: Caco-2 Cell Monolayer Assay

The Caco-2 cell permeability assay is a standard in vitro model to predict intestinal drug absorption.

Workflow for a Caco-2 permeability assay.

-

Cell Culture: Caco-2 cells are seeded onto permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) before and after the experiment.

-

Transport Experiment: The transport of this compound is assessed in both the apical-to-basolateral (A-B, absorptive) and basolateral-to-apical (B-A, secretory) directions. The compound is added to the donor chamber, and samples are collected from the receiver chamber at specific time points.

-

Quantification and Permeability Calculation: The concentration of this compound in the collected samples is determined by HPLC-MS/MS, and the apparent permeability coefficient (Papp) is calculated.

Conclusion and Future Directions

The pharmacokinetic profile of this compound is characterized by low oral bioavailability due to poor intestinal absorption and extensive metabolism. The involvement of efflux transporters like P-glycoprotein presents a significant hurdle to its systemic delivery. While formulation strategies, such as the use of chitosan, have shown potential in enhancing its absorption, further research is warranted to optimize its delivery and improve its therapeutic efficacy. A thorough understanding of its ADME properties is crucial for the rational design of future studies aiming to harness the pharmacological benefits of this promising natural compound. Future investigations should focus on developing novel formulation approaches, exploring the impact of metabolic inhibitors, and conducting human pharmacokinetic studies to bridge the translational gap from preclinical models.

References

L-Chicoric Acid: An In-Depth Technical Guide to its In Vitro Antioxidant Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Chicoric acid, a prominent phenolic compound found in various plants such as Echinacea purpurea and chicory, has garnered significant attention for its potent antioxidant properties. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of this compound, detailing its mechanisms of action, summarizing quantitative data from key antioxidant assays, and outlining the experimental protocols for its evaluation. Furthermore, this guide illustrates the signaling pathways modulated by this compound in exerting its antioxidant effects, offering valuable insights for researchers and professionals in the fields of pharmacology, nutrition, and drug development.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants are crucial for mitigating oxidative stress by neutralizing ROS. This compound (CA) has emerged as a powerful natural antioxidant, and understanding its in vitro activity is fundamental to harnessing its therapeutic potential.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through multiple mechanisms:

-

Direct Radical Scavenging: this compound can directly donate hydrogen atoms or electrons to neutralize free radicals, such as the superoxide (B77818) anion and hydroxyl radicals, thereby terminating the damaging chain reactions they initiate.

-

Modulation of Antioxidant Enzymes: It enhances the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD) and catalase, which are critical components of the cellular defense system against oxidative stress.

-

Regulation of Signaling Pathways: this compound modulates key signaling pathways involved in the cellular response to oxidative stress, primarily the Keap1-Nrf2 and NF-κB pathways.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various in vitro assays. The following tables summarize the available data from the most common assays: DPPH, ABTS, and FRAP.

Table 1: DPPH Radical Scavenging Activity of this compound

| Concentration (µM) | % Scavenging Activity | Reference Compound | % Scavenging Activity of Reference |

| 0.5 | ~10% | Quercetin (0.5 µM) | ~15% |

| 1 | ~18% | Quercetin (1 µM) | ~25% |

| 2 | ~30% | Quercetin (2 µM) | ~45% |

| 5 | ~60% | Quercetin (5 µM) | ~80% |

| 8 | ~85% | Quercetin (8 µM) | ~95% |

Data presented is an approximate representation based on graphical data from scientific publications.[1]

Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound

| Concentration (mg/mL) | Oxygen-Reduction Activity (µg/mL) | Reference Compound (Vitamin C) | Oxygen-Reduction Activity of Reference (µg/mL) |

| 95 | > Vitamin C at same dose | Vitamin C (95 mg/mL) | Not specified |

| 190 | > Vitamin C at same dose | Vitamin C (190 mg/mL) | Not specified |

| 380 | 1.87 | Vitamin C (380 mg/mL) | < 1.87 |

This table is based on a study that compared the oxygen-reduction activity of this compound to Vitamin C.[2]

Note on ABTS Assay: While several studies mention the ABTS radical scavenging activity of this compound, specific IC50 values or percentage scavenging at defined concentrations for pure this compound are not consistently reported in a manner that allows for direct comparison in a table. However, it is consistently reported to have strong ABTS radical scavenging capabilities.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Experimental Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Experimental Workflow:

Caption: Workflow for the ABTS radical cation decolorization assay.

Calculation: The percentage of ABTS•+ inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the ABTS•+ solution without the sample.

-

A_sample is the absorbance of the ABTS•+ solution with the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Experimental Workflow:

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Calculation: The FRAP value is determined by comparing the change in absorbance in the sample mixture with a standard curve prepared using known concentrations of Fe²⁺. The results are expressed as µmol of Fe²⁺ equivalents per gram or milliliter of the sample.

Modulation of Signaling Pathways

This compound's antioxidant activity is intricately linked to its ability to modulate key cellular signaling pathways.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Keap1 binds to Nrf2, leading to its ubiquitination and subsequent degradation. This compound can disrupt the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for proteins like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Caption: this compound activates the Keap1-Nrf2 signaling pathway.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, which is closely linked to oxidative stress. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Oxidative stress can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB.[2][3][4] By suppressing NF-κB activation, this compound can reduce the expression of pro-inflammatory mediators, thereby mitigating inflammation-associated oxidative damage.

Caption: this compound inhibits the NF-κB signaling pathway.

Conclusion

This compound demonstrates significant in vitro antioxidant activity through a combination of direct radical scavenging and modulation of key cellular signaling pathways. Its ability to activate the protective Keap1-Nrf2 pathway and inhibit the pro-inflammatory NF-κB pathway underscores its potential as a valuable natural compound for combating oxidative stress-related conditions. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a therapeutic or preventative agent. Future studies should focus on further elucidating its bioavailability and in vivo efficacy to translate these promising in vitro findings into clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chicoric acid is a potent anti-atherosclerotic ingredient by anti-oxidant action and anti-inflammation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chicoric acid prevents PDGF-BB-induced VSMC dedifferentiation, proliferation and migration by suppressing ROS/NFκB/mTOR/P70S6K signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chicoric acid supplementation prevents systemic inflammation-induced memory impairment and amyloidogenesis via inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Chicoric Acid: A Technical Guide to its Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Chicoric acid (L-CA), a dicaffeoyltartaric acid, is a naturally occurring phenolic compound found in various plants, including Echinacea purpurea and chicory (Cichorium intybus). Emerging scientific evidence has highlighted its potent anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics for inflammatory disorders. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound. It focuses on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK). This document summarizes quantitative data from pertinent studies, outlines detailed experimental methodologies, and provides visual representations of the signaling cascades and experimental workflows.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to the pathogenesis of various diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound has demonstrated significant potential in mitigating inflammatory responses in both in vitro and in vivo models. Its mechanism of action primarily involves the suppression of pro-inflammatory mediators through the inhibition of critical intracellular signaling pathways.

Core Mechanism of Action: Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting key signaling cascades that regulate the expression of pro-inflammatory genes. The most well-documented pathways are the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to potently inhibit the NF-κB pathway at multiple points[1][2][3][4]. Studies have demonstrated that L-CA can prevent the phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit[2]. This leads to a significant reduction in the expression of NF-κB-dependent pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6)[1][2].

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. These kinases are activated by various extracellular stimuli and play a crucial role in the production of inflammatory cytokines and enzymes.

This compound has been observed to modulate the MAPK pathway by inhibiting the phosphorylation of key kinases such as p38 MAPK[3]. By suppressing the activation of the MAPK pathway, L-CA can further reduce the expression of pro-inflammatory genes, contributing to its overall anti-inflammatory effect.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another important cascade in cytokine signaling. While the direct and detailed mechanistic actions of this compound on the JAK-STAT pathway are not as extensively documented as its effects on NF-κB and MAPK, its ability to modulate cytokine production suggests a potential indirect influence. Further research is warranted to fully elucidate the role of L-CA in regulating the JAK-STAT pathway in the context of inflammation.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | L-CA Concentration | Measured Parameter | Result | Reference |

| RAW 264.7 Macrophages | LPS | 10, 20, 40 µM | NO Production | Dose-dependent decrease | [2] |

| RAW 264.7 Macrophages | LPS | 10, 20, 40 µM | PGE₂ Production | Dose-dependent decrease | [2] |

| RAW 264.7 Macrophages | LPS | 40 µM | iNOS Protein Expression | Significant reduction | [2] |

| RAW 264.7 Macrophages | LPS | 40 µM | COX-2 Protein Expression | Significant reduction | [2] |

| RAW 264.7 Macrophages | LPS | 10, 20, 40 µM | TNF-α Production | Dose-dependent decrease | [2] |

| RAW 264.7 Macrophages | LPS | 10, 20, 40 µM | IL-1β Production | Dose-dependent decrease | [2] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | oxLDL | 12.5, 50, 100 µM | ROS Production | Dose-dependent inhibition | [3][5] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | oxLDL | 100 µM | NF-κB (p65) Nuclear Translocation | Significant inhibition | [5] |

| BV-2 Microglial Cells | LPS | Not specified | iNOS, COX-2, IL-1β, TNF-α | Reduction in levels | [1] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Inflammatory Challenge | L-CA Dosage | Measured Parameter | Result | Reference |

| C57BL/6J Mice | LPS (intraperitoneal injection) | 0.05% in drinking water | Brain iNOS, COX-2, IL-1β, TNF-α levels | Significant reduction | [1] |

| Rats | Dextran (B179266) Sulfate (B86663) Sodium (DSS)-induced colitis | 100 mg/kg | Colonic IL-1β, TNF-α, MPO, COX-2, PGE₂ | Significant decrease | [6] |

Note: This is a summary of available data and may not be exhaustive. Concentrations and dosages may vary between studies.

Experimental Protocols

The following sections outline the general methodologies employed in studies investigating the anti-inflammatory effects of this compound.

In Vitro Assays

-

Cell Culture and Treatment:

-

Murine macrophage cell lines (e.g., RAW 264.7) or human cell lines (e.g., THP-1, HUVECs) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

-

-

Nitric Oxide (NO) Assay:

-

The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and prostaglandin (B15479496) E₂ (PGE₂) in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Western Blot Analysis:

-

Cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p-IκBα, p-p38).

-

After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Total RNA is extracted from cells, and cDNA is synthesized.

-

qRT-PCR is performed using specific primers for target genes to quantify their mRNA expression levels.

-

In Vivo Models

-

Animal Models of Inflammation:

-

Commonly used models include LPS-induced systemic inflammation in mice or DSS-induced colitis in rodents.

-

Animals are administered this compound (e.g., via oral gavage or in drinking water) prior to or concurrently with the inflammatory challenge.

-

-

Sample Collection and Analysis:

-

At the end of the experiment, animals are euthanized, and relevant tissues (e.g., brain, colon) and blood are collected.

-

Tissue homogenates and serum are used for ELISA, Western blot, and other biochemical assays to measure inflammatory markers.

-

-

Histological Analysis:

-

Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and tissue damage.

-

References

- 1. Chicoric acid is a potent anti-atherosclerotic ingredient by anti-oxidant action and anti-inflammation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cichoric Acid Ameliorates Monosodium Urate-Induced Inflammatory Response by Reducing NLRP3 Inflammasome Activation via Inhibition of NF-kB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chicoric acid supplementation prevents systemic inflammation‐induced memory impairment and amyloidogenesis via inhibition of NF‐κB | Semantic Scholar [semanticscholar.org]

- 4. Chicoric acid is a potent anti-atherosclerotic ingredient by anti-oxidant action and anti-inflammation capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chicoric acid ameliorates palmitate-induced sphingosine 1-phosphate signaling pathway in the PBMCs of patients with newly diagnosed type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chicoric acid enhances the antioxidative defense system and protects against inflammation and apoptosis associated with the colitis model induced by dextran sulfate sodium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Chicoric Acid: A Potent Inhibitor of HIV-1 Integrase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Human Immunodeficiency Virus Type 1 (HIV-1) integrase is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. This critical function makes it a prime target for antiretroviral therapy. L-Chicoric acid, a dicaffeoyltartaric acid, has emerged as a potent and specific inhibitor of HIV-1 integrase. This technical guide provides a comprehensive overview of this compound's inhibitory activity, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. Detailed methodologies for key in vitro and cell-based assays are presented, alongside visual representations of the underlying biological pathways and experimental workflows, to support further research and drug development efforts in this area.

Introduction

The HIV-1 integrase (IN) is a 32 kDa enzyme that catalyzes two key reactions in the viral replication cycle: 3'-processing and strand transfer.[1] In the cytoplasm, IN, as part of the pre-integration complex, processes the 3'-ends of the viral DNA. Following translocation to the nucleus, the same enzyme facilitates the insertion of this processed viral DNA into the host chromosome, a process known as strand transfer.[1] Inhibition of either of these steps effectively halts viral replication. This compound has been identified as a natural compound that exhibits potent inhibitory activity against HIV-1 integrase.[2] This document serves as a technical resource, consolidating the current knowledge on this compound as an HIV-1 integrase inhibitor.

Mechanism of Action

Below is a diagram illustrating the proposed mechanism of HIV-1 integrase inhibition by this compound.

Mechanism of HIV-1 Integrase Inhibition by this compound.

Quantitative Data on Inhibitory Activity

The potency of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key inhibitory concentrations.

Table 1: In Vitro Inhibition of HIV-1 Integrase by this compound

| Assay Type | HIV-1 Strain | IC50 (nM) | Reference |

| Integrase Activity | HIV-1 NL4-3 | 200-400 | [4] |

| Integrase Activity | Not Specified | 60-660 (as µg/ml) | [6][7] |

Table 2: Antiviral and Cytotoxic Activity of this compound

| Cell Line | HIV-1 Strain | Endpoint | ED50 (µM) | CC50 (µM) | Selectivity Index (CC50/ED50) | Reference |

| MT-2 | HIV-1 LAI | Cytopathic Effect | 2 (as µg/ml) | 333 (as µg/ml) | 166.5 | [6] |

| CEM | HIV-1 | Not Specified | 1.7 - 20 | 40 - 60 | ~2-35 | [8] |

| MT-4 | HIV-1, HIV-2 | Not Specified | 1.7 - 20 | 40 - 60 | ~2-35 | [8] |

| C8166 | HIV-1 NL4-3 | Cytopathic Effect | 0.4 | >200 | >500 | [4] |

| C8166 | HIV-1 LAI | Cytopathic Effect | ~4 | Not Specified | Not Specified | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro HIV-1 Integrase Inhibition Assay (3'-Processing and Strand Transfer)

This assay measures the ability of a compound to inhibit the catalytic activities of recombinant HIV-1 integrase.

Materials:

-

Recombinant HIV-1 Integrase

-

Oligonucleotide Substrates:

-

Donor DNA (DD): A double-stranded oligonucleotide mimicking the HIV-1 LTR U5 end.

-

Target DNA (TD): A double-stranded oligonucleotide representing a segment of host DNA.

-

-

Assay Buffer: Typically contains HEPES or MOPS, DTT, MgCl2 or MnCl2, and NaCl.

-

This compound or other test compounds.

-

96-well plates.

-

Detection System: Can be radioactivity-based (e.g., 32P-labeled oligonucleotides and phosphorimaging) or fluorescence-based (e.g., labeled oligonucleotides and fluorescence plate reader).

Protocol:

-

3'-Processing Assay: a. Prepare a reaction mixture containing assay buffer, a defined concentration of recombinant HIV-1 integrase, and the labeled donor DNA oligonucleotide. b. Add varying concentrations of this compound to the reaction wells. Include a no-inhibitor control and a no-enzyme control. c. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). d. Stop the reaction by adding a stop solution (e.g., EDTA, formamide). e. Analyze the products by denaturing polyacrylamide gel electrophoresis followed by autoradiography or fluorescence imaging to visualize the cleaved product. f. Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

-

Strand Transfer Assay: a. Prepare a reaction mixture similar to the 3'-processing assay, but include the target DNA oligonucleotide. b. Add varying concentrations of this compound. c. Incubate at 37°C to allow for both 3'-processing and strand transfer to occur. d. Stop the reaction and analyze the products by gel electrophoresis. The strand transfer product will be a higher molecular weight band. e. Quantify the strand transfer product to determine the IC50 for this step.

Workflow for In Vitro HIV-1 Integrase Inhibition Assay.

Cell-Based HIV-1 Antiviral Activity Assay (MT-2 Cell Assay)

This assay determines the ability of a compound to inhibit HIV-1 replication in a human T-cell line.

Materials:

-

MT-2 cells (or other susceptible T-cell lines like C8166, CEM).

-

HIV-1 viral stock (e.g., HIV-1 LAI, HIV-1 NL4-3).

-

Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, penicillin, and streptomycin).

-

This compound or other test compounds.

-

96-well cell culture plates.

-

Reagents for measuring cell viability (e.g., MTT, XTT) or viral replication (e.g., p24 ELISA kit).

Protocol:

-

Cell Seeding: a. Seed MT-2 cells into a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) in complete culture medium.

-

Compound Addition: a. Prepare serial dilutions of this compound in culture medium. b. Add the diluted compound to the appropriate wells. Include a no-drug control (virus control) and a cell control (no virus, no drug).

-

Viral Infection: a. Add a standardized amount of HIV-1 stock to all wells except the cell control wells. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus strain.

-

Incubation: a. Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

-

Endpoint Measurement: a. Cytopathic Effect (CPE) Assay: i. After incubation, observe the cells under a microscope for the formation of syncytia (for syncytium-inducing strains). ii. Add a cell viability reagent (e.g., MTT) to all wells and incubate according to the manufacturer's instructions. iii. Read the absorbance on a microplate reader. The absorbance is proportional to the number of viable cells. b. p24 Antigen ELISA: i. Collect the culture supernatant from each well. ii. Perform a p24 antigen capture ELISA on the supernatants according to the manufacturer's protocol to quantify the amount of viral capsid protein produced.

-

Data Analysis: a. Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control. b. Determine the 50% effective dose (ED50) from the dose-response curve. c. Separately, determine the 50% cytotoxic concentration (CC50) of the compound in uninfected cells. d. Calculate the Selectivity Index (SI = CC50/ED50).

Workflow for Cell-Based HIV-1 Antiviral Activity Assay.

Conclusion

This compound demonstrates significant potential as a lead compound for the development of novel anti-HIV-1 therapeutics targeting the integrase enzyme. Its potent in vitro inhibitory activity and favorable selectivity index in cell-based assays warrant further investigation. The detailed experimental protocols and compiled quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to build upon in the ongoing search for more effective HIV-1 treatments. The noncompetitive and reversible nature of its inhibition offers a distinct mechanism that could be advantageous in combination therapies and in combating drug resistance. Further studies focusing on optimizing its pharmacokinetic properties and in vivo efficacy are crucial next steps in translating the promise of this compound into clinical applications.

References

- 1. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits human immunodeficiency virus type 1 integration in vivo and is a noncompetitive but reversible inhibitor of HIV-1 integrase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Resistance to the Anti-Human Immunodeficiency Virus Type 1 Compound this compound Results from a Single Mutation at Amino Acid 140 of Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase, improves on the in vitro anti-HIV-1 effect of Zidovudine plus a protease inhibitor (AG1350) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Chicoric acid analogues as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of L-Chicoric Acid Using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Chicoric acid, a dicaffeoyltartaric acid, is a significant phytochemical found in various plants, including Echinacea (B1179865) purpurea, chicory (Cichorium intybus), and seagrasses like Posidonia oceanica.[1][2][3][4] It is recognized for its potential health benefits, including immunostimulatory and anti-HIV activities.[1][5] Accurate and reliable quantification of this compound in plant materials and derived products is crucial for quality control, standardization, and formulation development in the pharmaceutical and nutraceutical industries. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantification of this compound.

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in a sample extract. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Detection is typically performed using an ultraviolet (UV) detector, as this compound exhibits strong absorbance at specific wavelengths. Quantification is accomplished by comparing the peak area of this compound in the sample to that of a certified reference standard.

Experimental Protocols

1. Sample Preparation (Extraction)

The extraction procedure is a critical step to ensure the efficient recovery of this compound from the sample matrix.[2][6] The following protocol is a general guideline and may require optimization depending on the specific sample type.

Materials:

-

Plant material (e.g., dried and powdered leaves, roots, or flowers)

-

Ethanol (B145695) (50-80%) or Methanol

-

Deionized water

-

Hydrochloric acid (2 N) (optional, for acidified extraction)

-

Ethyl acetate (B1210297) (optional, for liquid-liquid extraction)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

Protocol:

-

Weigh approximately 1-5 g of the homogenized and dried plant material.

-

Add a suitable volume of extraction solvent (e.g., 200 mL of 50% aqueous ethanol for 5g of sample) in a flask.[1]

-

For enhanced extraction, the mixture can be infused in a water bath at 40°C for 3 hours with a reflux system in darkness.[1]

-

Alternatively, sonication or maceration can be employed.

-

After extraction, filter the solution to remove solid plant debris.

-

For further purification, the ethanol can be evaporated under vacuum, the solution acidified with 2 N HCl, and then extracted with ethyl acetate.[1]

-

Evaporate the final extract to dryness and reconstitute the residue in a known volume of the HPLC mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

2. HPLC Method

Instrumentation and Conditions: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD) is required.

| Parameter | Condition 1 | Condition 2 |

| HPLC System | Hewlett Packard 1100 series or equivalent[1][5] | Shimadzu LC-20AT or equivalent[7] |

| Column | Super Co. Inc. Waters S Spheripor ODS (5 µm, 4.6 x 250 mm)[1][5] | Newcrom R1 or other suitable C18 column[8] |

| Mobile Phase | Water:Acetonitrile:Acetic Acid (84:14:2, v/v/v)[1][5] | Acetonitrile, Water, and Phosphoric Acid (specific ratios may vary)[8] |

| Flow Rate | 1.2 mL/min[1][5] | 1.0 - 1.5 mL/min (typical) |

| Detection | UV at 254 nm[1][5] or 330 nm[9] | UV/DAD at 330 nm (maximum absorption with a 300 nm shoulder)[6] |

| Injection Volume | 5 µL[9] | 10 - 20 µL (typical) |

| Column Temperature | 26°C[9] | Ambient or controlled (e.g., 25-30°C) |

3. Standard Preparation and Calibration

-

Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 0.1 - 0.5 mg/mL).[9]

-

Inject each calibration standard into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards. The linearity of the method should be evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.999.[10]

4. Quantification

-

Inject the prepared sample solutions into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Calculate the concentration of this compound in the sample using the calibration curve.

Data Presentation

The following table summarizes quantitative data for this compound found in different plant materials from various studies.

| Plant Species | Plant Part | Extraction Solvent | This compound Content (µg/g or mg/g dry weight) | Reference |

| Posidonia oceanica | Young Leaves | 50% Aqueous Ethanol | 138.6 µg/g[1][5] | [1][5] |

| Echinacea purpurea | Flowers | Not Specified | 38.3 mg/g[9] | [9] |

| Echinacea purpurea | Roots | Not Specified | 1.20 mg/g (alkamide) | [9] |

| Echinacea purpurea | Stems | Not Specified | 0.4 mg/g[9] | [9] |

| Cichorium intybus | Leaves | 80% Ethanol | 16.2 mg/g[11] | [11] |

| Cichorium intybus | Leaves | Ethanol: Acetic Acid | 0.37 mg/g[11] | [11] |

Method Validation

For use in a regulated environment, the HPLC method should be validated according to ICH guidelines.[10] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[10]

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[10]

-

Accuracy: The closeness of the test results obtained by the method to the true value.[10]

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

Mandatory Visualization

Caption: Experimental workflow for this compound quantification.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Chicoric acid: chemistry, distribution, and production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Chicoric Acid: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Frontiers | Chicoric acid: chemistry, distribution, and production [frontiersin.org]

- 7. CN104693034A - Purifying method for chicoric acid in echinacea purpurea - Google Patents [patents.google.com]

- 8. Separation of L-Cichoric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. ejgm.co.uk [ejgm.co.uk]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Extraction and Purification of L-Chicoric Acid from Plant Material

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of L-Chicoric acid, a valuable bioactive compound, from plant sources. The methodologies outlined are based on established scientific literature and are intended to guide researchers in developing efficient and scalable processes for obtaining high-purity this compound for research and drug development purposes.

Introduction to this compound

This compound (dicaffeoyltartaric acid) is a phenolic compound found in a variety of plants, most notably in Echinacea (B1179865) purpurea (purple coneflower), chicory (Cichorium intybus), and basil (Ocimum basilicum)[1][2][3]. It is recognized for its potent antioxidant, anti-inflammatory, antiviral, and immunomodulatory properties[4][5]. These diverse biological activities have positioned this compound as a compound of significant interest for the development of pharmaceuticals and nutraceuticals. The extraction and purification of this compound from its natural sources are critical steps in harnessing its therapeutic potential.

Overview of Extraction and Purification Strategies

The successful isolation of this compound involves a multi-step process that begins with the extraction of the compound from the plant matrix, followed by a series of purification steps to remove impurities and enrich the final product. The general workflow is depicted below.

Caption: General workflow for this compound extraction and purification.

Data Presentation: Comparison of Extraction and Purification Methods

The choice of extraction and purification methods significantly impacts the yield and purity of the final this compound product. Below is a summary of quantitative data from various studies to facilitate method selection.

Table 1: Comparison of this compound Extraction Methods

| Plant Material & Part | Extraction Method | Solvent | Temperature (°C) | Duration | Yield of Chicoric Acid | Reference |

| Echinacea purpurea root powder | Reflux Extraction | 40% Ethanol (B145695) | 90 | 3 x 2 hours | 1.1% of raw material | [6] |

| Echinacea purpurea root powder | Reflux Extraction | 50% Ethanol | 70 | 3 x 2 hours | 1.1% of raw material | [6] |

| Echinacea purpurea leaves | Maceration | 40% Ethanol | Room Temp. | 3 days | Not specified, but highest among solvents tested | [3] |

| Posidonia oceanica leaves (young) | Infusion | 50% Ethanol | 40 | 3 hours | 138.6 µg/g dry weight | [7] |

| Cichorium intybus | Maceration | 70% Ethanol | Room Temp. | Not specified | Higher than root | [2] |

| Cichorium intybus | Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | Not specified | Not specified | Higher than maceration | [2] |

| Cichorium intybus | Enzyme-Assisted UAE | 70% Ethanol | Not specified | Not specified | Highest yield | [2] |

Table 2: Comparison of this compound Purification Methods

| Initial Material | Purification Method | Resin/Column | Elution Solvent | Initial Purity | Final Purity | Recovery Rate | Reference |

| Echinacea purpurea extract | Macroporous Adsorption Resin | HPD100 | 10-30% Ethanol | 4% | 85% | ~77% | [8] |

| Echinacea purpurea extract | Macroporous Adsorption Resin | HPD100 | Not specified | 4% | 63% | Not specified | [5] |

| Echinacea purpurea extract | pH-zone-refining CCC | MtBE-CH3CN-water (4:1:5, v/v) | 10 mM ammonia (B1221849) in aqueous mobile phase | Not specified | 95.6% | Not specified | |

| Echinacea purpurea extract | Preparative HPLC | Not specified | Not specified | Not specified | High purity | Not specified | [9] |

| Crude Chicoric Acid | Crystallization | Water | pH 1-3, cooling | Not specified | >96% | 94.5% | [6] |

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound from Echinacea purpurea, a commonly used source.

Protocol 1: Reflux Extraction of this compound

Objective: To extract this compound from dried Echinacea purpurea root powder using reflux extraction.

Materials:

-

Dried and powdered Echinacea purpurea root (chicoric acid content ~1.1%)

-

40% aqueous ethanol solution (v/v)

-

Heating mantle with a round-bottom flask and reflux condenser

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Weigh 50 kg of Echinacea purpurea root powder and place it into a large round-bottom flask.[6]

-

Add 300 L of 40% ethanol solution to the flask, resulting in a solid-to-liquid ratio of 1:6 ( kg/L ).[6]

-

Set up the reflux apparatus and heat the mixture to 90°C.[6]

-

Maintain the reflux for 2 hours with continuous stirring.[6]

-

After 2 hours, stop heating and allow the mixture to cool.

-

Filter the mixture to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh 40% ethanol solution for 2 hours each time.[6]

-

Combine the filtrates from all three extractions.

-

Concentrate the combined filtrate using a rotary evaporator to remove the ethanol, resulting in a concentrated aqueous solution of chicoric acid.[6]

Protocol 2: Purification of this compound using Macroporous Adsorption Resin Chromatography

Objective: To purify this compound from the crude aqueous extract using macroporous adsorption resin.

Materials:

-

Crude aqueous extract of this compound (from Protocol 1)

-

Macroporous adsorption resin (e.g., HPD100)

-

Chromatography column

-

Deionized water

-

10-30% aqueous ethanol solution (v/v)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment

-

pH meter

Procedure:

-

Sample Preparation:

-

Resin Pre-treatment:

-

Pack the HPD100 macroporous resin into a chromatography column.

-

Wash the resin with deionized water until the effluent is clear.

-

-

Adsorption:

-

Washing:

-

After loading, wash the column with 0.5-2 BV of deionized water to remove unbound impurities.[8]

-

-

Elution:

-

Concentration and Drying:

-

Combine the fractions rich in this compound.

-

Evaporate the ethanol from the eluate to obtain a concentrated aqueous solution.

-

The resulting product is a purified this compound extract. Purity can be increased from an initial 4% to approximately 85% with a recovery rate of around 77%.[8]

-

Protocol 3: High-Purity this compound by Crystallization

Objective: To obtain high-purity crystalline this compound from the purified extract.

Materials:

-

Purified this compound extract (from Protocol 2)

-

Deionized water

-

Acid solution for pH adjustment

-

Crystallization vessel

-

Filtration apparatus

Procedure:

-

Dissolve the purified this compound extract in deionized water.

-

Adjust the pH of the aqueous solution to 1-3 with an acid solution.[6]

-

Cool the solution to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the crystals under vacuum. This process can yield a refined this compound product with a purity of over 96%.[6]

Mandatory Visualization

This compound Extraction and Purification Workflow

Caption: Detailed workflow for this compound extraction and purification.

Signaling Pathway: this compound Activation of the AMPK Pathway

This compound has been shown to exert some of its metabolic effects through the activation of the AMP-activated protein kinase (AMPK) pathway.[10][11][12] AMPK is a key cellular energy sensor that, when activated, orchestrates a switch from anabolic to catabolic pathways to restore energy balance.

References

- 1. Frontiers | Chicoric Acid: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects [frontiersin.org]